molecular formula C23H26N2O2 B4305082 2-(4-tert-butylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide

2-(4-tert-butylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide

Cat. No. B4305082
M. Wt: 362.5 g/mol
InChI Key: VWKZGNWLJPLGJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-tert-butylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. TAK-659 is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling and B-cell development.

Mechanism of Action

2-(4-tert-butylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide is a potent and selective inhibitor of BTK, a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling and B-cell development. BTK is activated upon binding of the B-cell receptor to its antigen, leading to downstream signaling events that result in B-cell activation, proliferation, and survival. Inhibition of BTK by 2-(4-tert-butylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide blocks these signaling events, leading to suppression of B-cell activation and induction of apoptosis.
Biochemical and Physiological Effects:
2-(4-tert-butylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide has been shown to have potent anti-tumor activity in B-cell malignancies, by inducing apoptosis and inhibiting B-cell receptor signaling. In addition, 2-(4-tert-butylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide has been shown to suppress B-cell activation and reduce inflammatory cytokine production in animal models of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus. 2-(4-tert-butylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide has also been shown to have potential in the treatment of graft-versus-host disease, by suppressing T-cell activation and reducing pro-inflammatory cytokine production.

Advantages and Limitations for Lab Experiments

2-(4-tert-butylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide is a potent and selective inhibitor of BTK, which makes it a valuable tool for studying B-cell receptor signaling and B-cell development. However, 2-(4-tert-butylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide has some limitations for lab experiments, including its relatively short half-life and potential off-target effects. In addition, 2-(4-tert-butylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide is a small molecule inhibitor, which may limit its effectiveness in certain disease contexts.

Future Directions

There are several future directions for research on 2-(4-tert-butylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide, including the development of more potent and selective BTK inhibitors, the investigation of the potential of 2-(4-tert-butylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide in combination with other therapies, and the exploration of its potential in other disease contexts. In addition, the development of biomarkers to predict response to BTK inhibitors such as 2-(4-tert-butylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide would be valuable for patient selection and monitoring of treatment efficacy. Further studies are needed to fully understand the potential of 2-(4-tert-butylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide and other BTK inhibitors in the treatment of various diseases.

Scientific Research Applications

2-(4-tert-butylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases, including B-cell malignancies, autoimmune diseases, and inflammatory disorders. In preclinical studies, 2-(4-tert-butylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide has demonstrated potent anti-tumor activity in B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma, by inhibiting B-cell receptor signaling and inducing apoptosis. 2-(4-tert-butylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide has also shown efficacy in animal models of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus, by suppressing B-cell activation and reducing inflammatory cytokine production. In addition, 2-(4-tert-butylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide has been shown to have potential in the treatment of graft-versus-host disease, a serious complication of allogeneic stem cell transplantation.

properties

IUPAC Name

2-(4-tert-butylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2/c1-16-13-17(20-7-5-6-8-21(20)25-16)14-24-22(26)15-27-19-11-9-18(10-12-19)23(2,3)4/h5-13H,14-15H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWKZGNWLJPLGJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)CNC(=O)COC3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-tert-butylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-tert-butylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-tert-butylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide
Reactant of Route 3
Reactant of Route 3
2-(4-tert-butylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide
Reactant of Route 4
Reactant of Route 4
2-(4-tert-butylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide
Reactant of Route 5
Reactant of Route 5
2-(4-tert-butylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide
Reactant of Route 6
Reactant of Route 6
2-(4-tert-butylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.